4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid
Overview
Description
4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid is an organic compound that features a benzoic acid moiety linked to an oxazole ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(hydroxymethyl)benzoic acid with suitable reagents can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-carboxybenzaldehyde or terephthalic acid .
Scientific Research Applications
4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Shares the benzoic acid moiety but lacks the oxazole ring.
Oxazoline derivatives: Similar in structure but differ in the functional groups attached to the oxazole ring.
Uniqueness
4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid is unique due to the presence of both the benzoic acid and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-6-9-5-10(12-16-9)7-1-3-8(4-2-7)11(14)15/h1-5,13H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFIXWJBLYWIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60834560 | |
Record name | 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60834560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835594-13-3 | |
Record name | 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60834560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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